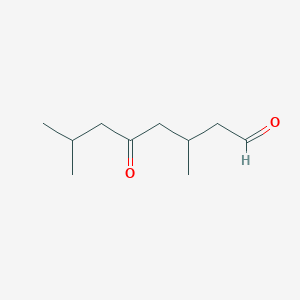

3,7-Dimethyl-5-oxooctanal

説明

Structure

3D Structure

特性

CAS番号 |

5113-72-4 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

3,7-dimethyl-5-oxooctanal |

InChI |

InChI=1S/C10H18O2/c1-8(2)6-10(12)7-9(3)4-5-11/h5,8-9H,4,6-7H2,1-3H3 |

InChIキー |

DKPGWUWXFGRPLA-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=O)CC(C)CC=O |

製品の起源 |

United States |

Contextualization Within Branched Aliphatic Dicarbonyl Compounds

Branched aliphatic dicarbonyl compounds are organic molecules that feature two carbonyl (C=O) groups on a non-aromatic, branched carbon chain. acs.org The relative positions of the carbonyl groups (e.g., 1,2-, 1,3-, 1,4-, or 1,5-dicarbonyls) and the nature of the branching significantly influence their chemical properties and reactivity. acs.org In the case of 3,7-Dimethyl-5-oxooctanal, the aldehyde and ketone functionalities are in a 1,4-relationship, which is a key determinant of its chemical behavior.

The presence of methyl groups at the 3 and 7 positions introduces steric hindrance and alters the electronic environment around the carbonyl centers. This branching can influence the rates and outcomes of chemical reactions, potentially leading to unique stereochemical and regiochemical selectivities compared to their linear counterparts. The study of such branched structures is crucial for understanding the subtle yet profound effects of molecular architecture on reactivity.

Significance of Oxoaldehydes in Synthetic and Mechanistic Studies

Oxoaldehydes, characterized by the presence of both an aldehyde and a ketone functional group, are highly valuable intermediates in organic synthesis. mdpi.com Their dual functionality allows for a wide array of chemical transformations, making them versatile building blocks for the construction of complex molecules. mdpi.com

The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition reactions. mdpi.com Simultaneously, the ketone group can be targeted for similar transformations, often with different reagents or under different reaction conditions, allowing for selective functionalization. This differential reactivity is a cornerstone of their synthetic utility.

In mechanistic studies, oxoaldehydes serve as important probes for understanding reaction pathways. The competition between the two carbonyl groups for a particular reagent can provide valuable insights into the steric and electronic factors that govern chemical reactions. Furthermore, the 1,4-disposition of the carbonyls in 3,7-Dimethyl-5-oxooctanal allows for the potential of intramolecular reactions, leading to the formation of cyclic products, which is a powerful strategy in the synthesis of natural products and other complex organic molecules.

Research Imperatives and Current Challenges in 3,7 Dimethyl 5 Oxooctanal Chemistry

De Novo Synthesis Strategies for the Ketoaldehyde Framework

The creation of the core carbon structure of 3,7-Dimethyl-5-oxooctanal necessitates the formation of carbon-carbon bonds in a controlled manner. This section delves into several powerful reactions that can be strategically employed to assemble the characteristic 3,7-dimethyl-5-oxo-octanal backbone.

Radical Addition Reactions in Carbonyl Compound Synthesis

Radical addition reactions offer a valuable method for the formation of carbon-carbon bonds, particularly for accessing ketone functionalities. These reactions often proceed under mild conditions and can exhibit high functional group tolerance. The addition of an alkyl radical to an α,β-unsaturated aldehyde represents a plausible approach to the 3,7-Dimethyl-5-oxooctanal skeleton.

A general strategy would involve the generation of a radical species that corresponds to the C6-C8 portion of the target molecule, which then adds to an appropriate α,β-unsaturated aldehyde. For instance, a radical generated from a derivative of isobutane (B21531) could theoretically add to an unsaturated aldehyde to form the desired carbon framework.

While a direct example for the synthesis of 3,7-Dimethyl-5-oxooctanal via this method is not readily found in the literature, the general principle is well-established. For example, the thermal decomposition of di-t-butyl peroxide in the presence of aliphatic aldehydes has been shown to generate alkyl radicals that add to the carbonyl group.

| Reactants | Conditions | Product Type | Relevance to Target Synthesis |

| Alkyl Halide, α,β-Unsaturated Aldehyde | Radical Initiator (e.g., AIBN), Tin Hydride | γ-Ketoaldehyde | Direct formation of the carbon skeleton. |

| Di-t-butyl peroxide, Aliphatic Aldehyde | Thermal | Secondary Alcohol (from radical addition to carbonyl) | Demonstrates C-C bond formation via radical pathways. |

Michael Addition Approaches Utilizing Silyl (B83357) Enol Ethers and Activated Acetals

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of silyl enol ethers as enolate equivalents in a Lewis acid-catalyzed Michael addition to α,β-unsaturated aldehydes, often referred to as the Mukaiyama-Michael reaction, is a particularly powerful tool for the synthesis of 1,5-dicarbonyl compounds, including γ-ketoaldehydes.

A hypothetical synthesis of 3,7-Dimethyl-5-oxooctanal via this route would involve the reaction of a silyl enol ether derived from 4-methyl-2-pentanone (B128772) with methacrolein (B123484) in the presence of a Lewis acid catalyst. The subsequent workup would yield the desired γ-ketoaldehyde. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the addition, which would be a key consideration in the synthesis of stereochemically defined analogues.

Research has demonstrated the high efficiency and enantioselectivity achievable in such reactions using chiral organocatalysts, affording δ-keto aldehydes in high yields. wikipedia.org This approach provides a versatile pathway to a wide array of important synthetic building blocks. wikipedia.org

| Donor (Silyl Enol Ether) | Acceptor (α,β-Unsaturated Aldehyde) | Catalyst/Conditions | Product |

| Silyl enol ether of Cyclohexanone | Benzaldehyde | TiCl₄ | β-Hydroxyketone |

| Various Silyl Ethers | Various α,β-Unsaturated Aldehydes | MacMillan's chiral imidazolidinone | δ-Keto Aldehydes (56-87% yield, 85-97% ee) wikipedia.org |

Directed Oxidations of Precursor Alcohols and Halides

The installation of the ketone and aldehyde functionalities can also be achieved through the oxidation of appropriate precursor molecules, such as diols or haloalcohols. While this method is more of a functional group transformation, the strategic placement of hydroxyl groups in a precursor molecule, which itself may be synthesized via various C-C bond-forming reactions, is a key aspect of this de novo approach.

For the synthesis of 3,7-Dimethyl-5-oxooctanal, a precursor such as 3,7-dimethyloctane-1,5-diol could be envisioned. The challenge then lies in the chemoselective oxidation of the primary alcohol to an aldehyde while simultaneously oxidizing the secondary alcohol to a ketone. This often requires a careful selection of oxidizing agents and reaction conditions.

Multi-Component Reaction Sequences for Complex Oxoaldehyde Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

While a specific MCR for the direct synthesis of 3,7-Dimethyl-5-oxooctanal is not documented, the general principles of MCRs can be applied to construct similar ketoaldehyde frameworks. For instance, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, which involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source, demonstrate the power of MCRs in assembling complex carbonyl-containing molecules. nih.gov The development of a novel MCR could potentially provide a highly convergent and efficient route to 3,7-Dimethyl-5-oxooctanal and its derivatives.

Functional Group Interconversions Leading to the 3,7-Dimethyl-5-oxooctanal Motif

Once the carbon skeleton is assembled, the final step often involves the selective transformation of functional groups to yield the target molecule. For 3,7-Dimethyl-5-oxooctanal, this would typically involve the oxidation of a primary alcohol to an aldehyde in the presence of a ketone.

Chemoselective Oxidation of Primary Alcohols to Aldehydes

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid, and in the presence of other sensitive functional groups like a ketone, is a common challenge in organic synthesis. Several mild and selective oxidation methods have been developed to address this.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.orgnumberanalytics.combyjus.comchemistryhall.comorganic-chemistry.org This reaction is known for its mild conditions and high chemoselectivity, making it an excellent candidate for the oxidation of a precursor like 3,7-dimethyl-5-oxooctan-1-ol to 3,7-Dimethyl-5-oxooctanal. wikipedia.orgnumberanalytics.combyjus.comchemistryhall.comorganic-chemistry.org The reaction typically proceeds at low temperatures (-78 °C) and tolerates a wide range of functional groups. chemistryhall.com

Another powerful method is the Pinnick oxidation , which uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions. wikipedia.orgnrochemistry.comyoutube.com While this method is primarily used to oxidize aldehydes to carboxylic acids, its mildness and functional group tolerance are noteworthy. wikipedia.org For the synthesis of the target aldehyde, methods that specifically stop at the aldehyde stage are required.

Other modern oxidation methods, such as those using hypervalent iodine reagents (e.g., Dess-Martin periodinane) or catalytic systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), also offer high selectivity for the oxidation of primary alcohols to aldehydes.

| Oxidation Method | Reagents | Key Features |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild, low temperature, high chemoselectivity for aldehydes. wikipedia.orgchemistryhall.comorganic-chemistry.org |

| Pinnick Oxidation | Sodium Chlorite, NaH₂PO₄ | Mild conditions, tolerant of many functional groups (primarily for aldehyde to carboxylic acid). wikipedia.orgnrochemistry.com |

| Dess-Martin Periodinane | Dess-Martin Periodinane | Mild, neutral conditions, broad functional group tolerance. |

| TEMPO-catalyzed Oxidation | TEMPO, Co-oxidant (e.g., NaOCl) | Catalytic, selective for primary alcohols. |

Transformations Involving Ketone Introduction via Carbonylations or Alkylations

The construction of the γ-keto aldehyde scaffold found in 3,7-Dimethyl-5-oxooctanal can be effectively achieved through synthetic strategies that introduce the ketone moiety at a key step. These methods primarily include carbonylation reactions, which build the carbonyl group, and alkylation reactions, which form a crucial carbon-carbon bond adjacent to a pre-existing carbonyl.

Carbonylation Reactions

Carbonylation reactions offer a direct route to ketones by introducing a carbonyl group into a molecule, often with high efficiency and atom economy. One of the most powerful carbonylation methods for generating aldehydes is hydroformylation.

Rhodium-Catalyzed Hydroformylation of Unsaturated Ketones

Rhodium-catalyzed hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. When applied to α,β-unsaturated ketones, this reaction can theoretically yield γ-keto aldehydes. The regioselectivity of the formyl group addition is a critical factor, influenced by the catalyst, ligands, and reaction conditions. For instance, the hydroformylation of 2-alkenyl acetates, followed by the elimination of acetic acid, serves as a method for producing α,β-unsaturated aldehydes, which are valuable intermediates. mdma.ch In a related transformation, the hydroformylation of 1-vinylethylene diacetate in the presence of a rhodium catalyst can produce an unsaturated aldehyde intermediate. mdma.ch

A general challenge in the hydroformylation of α,β-unsaturated ketones is controlling the regioselectivity to favor the formation of the desired γ-keto aldehyde over other isomers. Research in this area aims to develop catalyst systems that provide high selectivity for the linear product, which corresponds to the desired γ-keto aldehyde structure.

A hypothetical hydroformylation route to a precursor of 3,7-Dimethyl-5-oxooctanal could involve the reaction of an appropriately substituted unsaturated ketone with synthesis gas (a mixture of CO and H₂).

| Entry | Unsaturated Ketone Substrate | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1 | 4-Methylpent-3-en-2-one | Rh(CO)₂acac / Ligand | CO/H₂ (1:1), Toluene, 80°C | 3,3-Dimethyl-5-oxohexanal | N/A | Hypothetical |

| 2 | 1-Vinylethylene diacetate | Rhodium catalyst | CO/H₂, 600 bar, 110°C | Unsaturated Aldehyde | N/A | mdma.ch |

Alkylation Reactions

Alkylation of ketone enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. This strategy is particularly relevant for the synthesis of γ-keto aldehydes, where an enolate can be reacted with an electrophile containing a masked aldehyde function.

Alkylation of Ketone Enolates with Protected α-Haloaldehydes

A plausible synthetic route to 3,7-Dimethyl-5-oxooctanal involves the alkylation of the enolate of a ketone, such as 4-methyl-2-pentanone, with a protected 2-bromoacetaldehyde. The protecting group is crucial to prevent the highly reactive aldehyde from undergoing self-condensation or other undesired side reactions. chemistrysteps.com Acetal (B89532) protecting groups, such as dimethyl or diethyl acetals, are commonly employed for this purpose.

The general process involves the deprotonation of the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate. chemistrysteps.comlibretexts.orglibretexts.org This is followed by an SN2 reaction with the α-haloacetaldehyde acetal. libretexts.orglibretexts.org Subsequent acidic hydrolysis of the acetal unmasks the aldehyde functionality, yielding the desired γ-keto aldehyde.

The choice of base and reaction conditions can influence the regioselectivity of the initial deprotonation if the ketone is unsymmetrical. chemistrysteps.comlibretexts.org For instance, using LDA at low temperatures typically favors the formation of the less substituted (kinetic) enolate. chemistrysteps.comlibretexts.org

A practical example of this approach is seen in the synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters, where a keto aldehyde is selectively protected as a dimethyl acetal before further transformations. nih.gov This highlights the utility of acetal protection in multi-step syntheses involving aldehyde functionalities.

| Entry | Ketone | Alkylating Agent | Base / Conditions | Product | Yield (%) | Reference |

| 1 | Cyclohexanone | Bromoacetaldehyde diethyl acetal | LDA, THF, -78 °C | 2-(2,2-Diethoxyethyl)cyclohexanone | High | General Method |

| 2 | 4-Methyl-2-pentanone | 2-Bromoacetaldehyde dimethyl acetal | LDA, THF, -78 °C | 3,7-Dimethyl-5-oxooctanal dimethyl acetal | N/A | Plausible Route |

| 3 | Keto aldehyde intermediate | Trimethyl orthoformate, Montmorillonite K10 | N/A | Protected keto aldehyde acetal | N/A | nih.gov |

This table illustrates the general methodology and a plausible, though not explicitly documented, route to the target compound.

Chemical Transformations at the Aldehyde Moiety

The higher reactivity of the aldehyde group in 3,7-Dimethyl-5-oxooctanal allows for a variety of chemical modifications that can leave the ketone functionality intact.

Nucleophilic Addition Reactions of the Aldehyde Group

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. pressbooks.pub In the case of 3,7-Dimethyl-5-oxooctanal, this can be achieved with high selectivity at the aldehyde position.

The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, causing a rehybridization from sp² to sp³. libretexts.org The resulting alkoxide intermediate is then protonated. libretexts.org The reaction can be catalyzed by either acid or base. Base catalysis typically involves a strong nucleophile, while acid catalysis can activate the carbonyl group for attack by a weaker nucleophile. youtube.com

A variety of nucleophiles can be employed for this transformation. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can be used to form new carbon-carbon bonds, leading to secondary alcohols. The use of cyanide ions (from sources like HCN or NaCN) results in the formation of cyanohydrins, which are versatile synthetic intermediates.

| Nucleophile | Product Type | General Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Diethyl ether or THF, low temperature |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Hexane, diethyl ether, or THF, low temperature |

| Cyanide (NaCN/H+) | Cyanohydrin | Aqueous solution, controlled pH |

| Hydride (from NaBH₄) | Primary Alcohol | Methanol (B129727) or ethanol (B145695), low temperature |

Selective Oxidation Pathways of the Aldehyde

The aldehyde group of 3,7-Dimethyl-5-oxooctanal can be selectively oxidized to a carboxylic acid without affecting the ketone moiety. This selectivity is achievable due to the ease with which aldehydes are oxidized compared to ketones.

Several mild oxidizing agents are effective for this purpose. Tollens' reagent, a solution of silver nitrate (B79036) in ammonia, is a classic method for the selective oxidation of aldehydes. khanacademy.org A positive test is indicated by the formation of a silver mirror on the reaction vessel. Another effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. youtube.com This method is known for its high chemoselectivity and tolerance of other functional groups. youtube.com More modern methods may employ catalysts like palladium for the oxidation of alkylarenes to benzaldehydes using water as the oxygen source, though this is less directly applicable to an aliphatic ketoaldehyde. nih.gov

| Oxidizing Agent | Product | Typical Conditions |

| Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid (as carboxylate) | Aqueous ammonia, room temperature |

| Sodium Chlorite (NaClO₂) | Carboxylic Acid | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Cold, dilute, basic conditions |

Chemoselective Reduction of the Aldehyde Functionality

The selective reduction of the aldehyde in 3,7-Dimethyl-5-oxooctanal to a primary alcohol is a common and synthetically useful transformation. The higher reactivity of the aldehyde allows for the use of mild reducing agents that will not significantly reduce the less reactive ketone.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose. cdnsciencepub.com By carefully controlling the reaction conditions, such as temperature and solvent, high selectivity can be achieved. cdnsciencepub.com For example, conducting the reaction at low temperatures (-78 °C) in a mixture of methanol and dichloromethane (B109758) can favor the reduction of the aldehyde over the ketone. cdnsciencepub.com Other specialized reagents, such as sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, have been developed for the highly selective reduction of aldehydes in the presence of ketones. tcichemicals.com A combination of sodium borohydride and acetylacetone (B45752) has also been reported as an efficient system for this chemoselective reduction. rsc.org

| Reducing Agent | Product | Selective Conditions |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, -78 °C to 0 °C |

| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | Primary Alcohol | THF, room temperature |

| NaBH₄ / Acetylacetone | Primary Alcohol | THF, room temperature |

Chemical Transformations at the Ketone Moiety

While the aldehyde is the more reactive carbonyl group, selective reactions at the ketone position are also possible, often requiring the temporary protection of the aldehyde or the use of specific reagents that favor ketone reactivity.

Nucleophilic Addition Reactions of the Ketone Group

For nucleophilic addition to occur selectively at the ketone of 3,7-Dimethyl-5-oxooctanal, the more reactive aldehyde group must first be protected. This is a common strategy in the synthesis of complex molecules. jst.go.jp The aldehyde can be selectively converted into a protecting group, such as an acetal, which is stable to the conditions of the subsequent nucleophilic addition to the ketone. Following the reaction at the ketone, the protecting group can be removed to regenerate the aldehyde.

Alternatively, methods that reverse the typical reactivity can be employed. For instance, the use of diethylaluminum benzenethiolate (B8638828) can reversibly transform the aldehyde into an unreactive O,S-aluminum acetal, allowing for the chemoselective reduction of the ketone. organic-chemistry.org Similarly, phosphonium (B103445) salts have been used as in situ protecting groups to enable selective reactions at the ketone. jst.go.jp The Corey-Bakshi-Shibata (CBS) reagent has been shown to facilitate the asymmetric reduction of a ketone in the presence of an aldehyde. jst.go.jp

| Strategy | Reagent for Ketone | Product at Ketone | Notes |

| Aldehyde Protection (e.g., as acetal) | Grignard Reagent (R-MgX) | Tertiary Alcohol | Requires protection/deprotection steps |

| In situ Aldehyde Protection | Diethylaluminum benzenethiolate / DIBAL-H | Secondary Alcohol | Reverses reactivity |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Reagent | Enantiomerically enriched Secondary Alcohol | Provides stereocontrol |

α-Functionalization and Enolization Chemistry of the Ketone

The ketone in 3,7-Dimethyl-5-oxooctanal possesses α-hydrogens on both sides of the carbonyl group, allowing for enolization and subsequent functionalization at these positions. The aldehyde also has an α-hydrogen, but the ketone's α-protons are generally more accessible for reactions involving enolates.

Under basic conditions, a proton can be removed from either the C4 or C6 position to form an enolate. The regioselectivity of this deprotonation can be influenced by the choice of base and reaction conditions. A bulky base, such as lithium diisopropylamide (LDA), will preferentially deprotonate the less sterically hindered C6 position, leading to the kinetic enolate. A smaller, weaker base, under conditions of thermodynamic control (higher temperatures, longer reaction times), will favor the formation of the more substituted and thermodynamically more stable enolate at the C4 position.

Once formed, these enolates can react with a variety of electrophiles. For example, alkylation with an alkyl halide can introduce a new alkyl group at the α-position. Reaction with a halogen source, such as Br₂, can lead to α-halogenation.

| Reaction Type | Reagents | Product | Regiochemical Consideration |

| Alkylation (Kinetic) | 1. LDA, THF, -78 °C; 2. R-X | 6-Alkyl-3,7-dimethyl-5-oxooctanal | Favored with bulky bases |

| Alkylation (Thermodynamic) | 1. NaH, THF, reflux; 2. R-X | 4-Alkyl-3,7-dimethyl-5-oxooctanal | Favored with smaller bases and higher temperatures |

| Halogenation | Br₂, Acetic Acid | α-Bromo-3,7-dimethyl-5-oxooctanal | Can occur at C4 or C6 |

Dual Carbonyl Reactivity and Intermolecular Transformations

The presence of two carbonyl groups, separated by a flexible alkyl chain, allows 3,7-Dimethyl-5-oxooctanal to participate in a variety of intermolecular reactions. The differential reactivity of the aldehyde and ketone functionalities, with the aldehyde generally being more electrophilic, often allows for selective transformations.

While specific studies on the Aldol (B89426) condensation of 3,7-Dimethyl-5-oxooctanal are not extensively documented in publicly available literature, the principles of dicarbonyl reactivity suggest its potential to undergo such reactions. In a typical Aldol condensation, an enolate ion reacts with a carbonyl compound. Given that 3,7-Dimethyl-5-oxooctanal possesses enolizable protons alpha to both carbonyl groups, it can act as both an enolate precursor and a carbonyl electrophile.

Under basic conditions, the more acidic protons alpha to the aldehyde would preferentially be removed to form an enolate, which could then react with another molecule of 3,7-Dimethyl-5-oxooctanal. Alternatively, under acidic conditions, the ketone's enol form could react with a protonated aldehyde. The regioselectivity of such reactions would be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Plausible Aldol Condensation Products of 3,7-Dimethyl-5-oxooctanal

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Potential Product Type |

| Enolate at C-4 | Aldehyde of second molecule | β-Hydroxy dicarbonyl |

| Enolate at C-6 | Aldehyde of second molecule | β-Hydroxy dicarbonyl |

| Enolate at C-2 | Ketone of second molecule | β-Hydroxy dicarbonyl |

This table is illustrative and based on general principles of Aldol reactions.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a relevant transformation for dicarbonyls like 3,7-Dimethyl-5-oxooctanal, particularly in their synthesis. Research has shown that 1,5-dicarbonyl compounds can be synthesized via the Michael reaction of silyl enol ethers with α,β-unsaturated ketones. oup.com In one study, while not the primary focus, 3,7-dimethyl-5-oxooctanal was reduced using lithium aluminum hydride (LiAlH4) in diethyl ether. oup.com This highlights its presence as a stable 1,5-dicarbonyl compound that can be derived from reactions involving Michael-type additions.

The reverse of the Michael addition, the retro-Michael reaction, is also a known process for 1,5-dicarbonyl compounds, typically catalyzed by a base and driven by factors like steam distillation at high temperatures. researchgate.net This reaction can lead to the cleavage of the carbon-carbon bond formed during the initial Michael addition.

The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester. While specific examples involving 3,7-Dimethyl-5-oxooctanal are not readily found, its aldehyde functionality suggests its potential to undergo this transformation. The classic Tishchenko reaction would involve two molecules of the aldehyde reacting to form an ester.

Given the presence of a second carbonyl group (the ketone), intramolecular variations of the Tishchenko reaction could also be envisioned, potentially leading to lactones, although this would require specific catalytic conditions to favor the intramolecular pathway over the intermolecular one.

Table 2: Hypothetical Tishchenko Reaction of 3,7-Dimethyl-5-oxooctanal

| Reactant | Catalyst | Potential Product |

| 3,7-Dimethyl-5-oxooctanal | Aluminum alkoxide | Ester derived from two molecules of the aldehyde |

This table is based on the general mechanism of the Tishchenko reaction.

The reaction of carbonyl compounds with primary or secondary amines to form imines and enamines, respectively, is a fundamental transformation in organic chemistry. researchgate.net 1,5-dicarbonyl compounds are known to react with amines. researchgate.net The aldehyde group of 3,7-Dimethyl-5-oxooctanal would be expected to react preferentially with a primary amine to form an imine, or with a secondary amine to yield an enamine. The resulting enamines are valuable synthetic intermediates, capable of acting as nucleophiles in subsequent reactions. lkouniv.ac.in The formation of an enamine at the aldehyde position would be electronically favored.

Intramolecular Cyclization and Rearrangement Processes

The spatial relationship of the two carbonyl groups in 3,7-Dimethyl-5-oxooctanal provides the opportunity for intramolecular reactions, leading to the formation of cyclic structures.

The most probable intramolecular reaction for a 1,5-dicarbonyl compound like 3,7-Dimethyl-5-oxooctanal is an intramolecular Aldol reaction. This process, which can be catalyzed by either acid or base, would lead to the formation of a six-membered ring, a thermodynamically favored structure. Specifically, the enolate formed at the C-4 position (alpha to the ketone) could attack the aldehyde carbonyl, leading to a cyclohexene (B86901) derivative after dehydration. This type of cyclization is a key step in the well-known Robinson annulation reaction. lkouniv.ac.in

Furthermore, compounds structurally related to 3,7-Dimethyl-5-oxooctanal, such as those derived from citronellal (B1669106), are known to undergo intramolecular cyclization. researchgate.netrsc.org For instance, the cyclization of citronellal itself to form isopulegol (B1217435) is an intramolecular Prins-type reaction. researchgate.net While 3,7-Dimethyl-5-oxooctanal lacks the double bond of citronellal, the principle of intramolecular reactions driven by the proximity of reactive functional groups remains highly relevant. Organocatalytic intramolecular Michael reactions have also been utilized in the synthesis of iridoids from citronellal, demonstrating the propensity of related structures to cyclize. rsc.org

Table 3: Potential Intramolecular Cyclization Products of 3,7-Dimethyl-5-oxooctanal

| Reaction Type | Catalyst | Potential Cyclic Product |

| Intramolecular Aldol Addition | Acid or Base | 3-Hydroxy-2,6-dimethyl-4-isobutyrylcyclohexan-1-one |

| Intramolecular Aldol Condensation | Acid or Base | 2,6-Dimethyl-4-isobutyrylcyclohex-2-en-1-one |

This table presents plausible products based on established intramolecular reaction pathways for 1,5-dicarbonyls.

Mechanistic Pathways of Rearrangements under Various Conditions

The presence of both an aldehyde and a ketone within the same carbon skeleton allows 3,7-Dimethyl-5-oxooctanal to undergo intramolecular rearrangements, primarily through aldol-type condensation reactions, to form cyclic products. The regioselectivity and the reaction mechanism are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. For 1,5-dicarbonyl compounds such as 3,7-Dimethyl-5-oxooctanal, the formation of a six-membered ring is generally favored due to the thermodynamic stability of such structures.

Base-Catalyzed Rearrangement:

Under basic conditions, the most acidic α-protons are removed to form an enolate. In 3,7-Dimethyl-5-oxooctanal, there are three possible sets of α-protons: at C-2 (adjacent to the aldehyde), C-4, and C-6 (both adjacent to the ketone). The protons at C-4 and C-6 are generally more acidic than those of simple ketones due to their position between two electron-withdrawing carbonyl groups. However, the aldehyde α-protons at C-2 can also be removed.

The generally accepted mechanism for the base-catalyzed intramolecular aldol condensation of a 1,5-dicarbonyl compound involves the following steps:

Enolate Formation: A base abstracts an α-proton to form a resonance-stabilized enolate. The formation of the enolate can occur at C-2, C-4, or C-6.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other carbonyl group. Since aldehydes are generally more electrophilic than ketones, the attack of an enolate formed at the ketone α-positions (C-4 or C-6) on the aldehyde carbonyl is a likely pathway.

Cyclization and Aldol Addition: This attack results in the formation of a cyclic β-hydroxy carbonyl compound. If the enolate at C-4 attacks the aldehyde, a five-membered ring would form. If the enolate at C-6 attacks the aldehyde, a six-membered ring is formed. The formation of six-membered rings is typically favored.

Dehydration (Condensation): The resulting cyclic aldol addition product can undergo dehydration, often facilitated by heat, to yield a more stable α,β-unsaturated cyclic ketone.

The plausible major pathway under basic conditions would involve the formation of the enolate at C-6, followed by attack on the more electrophilic aldehyde carbonyl, leading to a six-membered ring.

Table 1: Proposed Base-Catalyzed Intramolecular Aldol Condensation of 3,7-Dimethyl-5-oxooctanal

| Reactant | Catalyst | Proposed Intermediate | Proposed Final Product |

| 3,7-Dimethyl-5-oxooctanal | Base (e.g., NaOH, KOH) | 3-Hydroxy-4,8-dimethyl-cyclohexan-1-one | 4,8-Dimethyl-cyclohex-2-en-1-one |

Acid-Catalyzed Rearrangement:

In the presence of an acid catalyst, the rearrangement proceeds through a different mechanistic pathway, typically involving enol intermediates.

The steps for the acid-catalyzed intramolecular aldol condensation are as follows:

Protonation: The acid catalyst protonates one of the carbonyl oxygens, most likely the more basic ketone oxygen, making the carbonyl carbon more electrophilic.

Enolization: A tautomerization reaction occurs where the other carbonyl group (the aldehyde) forms an enol.

Intramolecular Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the protonated, and therefore highly electrophilic, carbonyl carbon.

Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the α,β-unsaturated cyclic ketone.

Similar to the base-catalyzed reaction, the acid-catalyzed pathway is expected to favor the formation of the thermodynamically more stable six-membered ring.

Table 2: Proposed Acid-Catalyzed Intramolecular Aldol Condensation of 3,7-Dimethyl-5-oxooctanal

| Reactant | Catalyst | Proposed Intermediate | Proposed Final Product |

| 3,7-Dimethyl-5-oxooctanal | Acid (e.g., H₂SO₄, TsOH) | Protonated cyclic aldol | 4,8-Dimethyl-cyclohex-2-en-1-one |

It is important to note that while these mechanistic pathways are based on well-established principles for 1,5-dicarbonyl compounds, detailed experimental studies on 3,7-Dimethyl-5-oxooctanal would be necessary to confirm the precise reaction kinetics, regioselectivity, and the influence of the methyl substituents on the reaction outcomes. The principles of intramolecular reactions of dicarbonyl compounds are foundational in organic synthesis, allowing for the efficient construction of complex cyclic systems from acyclic precursors.

Advanced Synthetic Applications and Derivatization of 3,7 Dimethyl 5 Oxooctanal

Preparation of Polyols and Hydroxyl-Functionalized Derivatives, e.g., 3,7-Dimethyl-1,5-octanediol

The simultaneous presence of an aldehyde and a ketone in 3,7-dimethyl-5-oxooctanal allows for its straightforward conversion into polyols and other hydroxyl-functionalized derivatives through reduction reactions. The selective or complete reduction of the carbonyl groups opens avenues to a variety of diols and related compounds.

The synthesis of 3,7-Dimethyl-1,5-octanediol can be achieved through the complete reduction of both the aldehyde and ketone functionalities of 3,7-dimethyl-5-oxooctanal. This transformation is typically accomplished using powerful reducing agents capable of reducing both types of carbonyl groups.

Table 1: Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Selectivity | Typical Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Generally reduces aldehydes and ketones. | Methanol (B129727) or ethanol (B145695) as solvent, room temperature. |

| Lithium aluminum hydride (LiAlH₄) | Reduces a wide range of carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids. | Anhydrous ether or THF as solvent, often at reduced temperatures followed by warming. |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) | Reduces aldehydes and ketones. | High pressure and temperature may be required. |

For the specific conversion of 3,7-dimethyl-5-oxooctanal to 3,7-dimethyl-1,5-octanediol, a strong reducing agent like lithium aluminum hydride in an ethereal solvent would ensure the complete reduction of both the C1 aldehyde and the C5 ketone. Alternatively, catalytic hydrogenation under appropriate conditions can also yield the desired diol. The resulting 3,7-dimethyl-1,5-octanediol is a valuable synthon for the preparation of polyesters and other polymers.

Synthesis of Complex Macrocyclic and Heterocyclic Systems

The bifunctional nature of 3,7-dimethyl-5-oxooctanal makes it an ideal candidate for the construction of complex macrocyclic and heterocyclic structures, particularly those containing nitrogen atoms.

The reaction of carbonyl compounds with hydrazine (B178648) (N₂H₄) is a well-established method for the formation of azines, which contain a C=N-N=C linkage. sathyabama.ac.inchemistryviews.org 3,7-Dimethyl-5-oxooctanal can react with hydrazine hydrate (B1144303) to form a six-membered cyclic azine. This intramolecular condensation would be driven by the proximity of the two carbonyl groups. The general reaction involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular attack of the remaining hydrazino group on the second carbonyl functionality.

The synthesis of azines can often be carried out under mild conditions, sometimes even in the solid state by grinding the reactants together. researchgate.netresearchgate.net The reaction of 3,7-dimethyl-5-oxooctanal with hydrazine would likely proceed readily due to the favorable ring size of the resulting product.

The principles of azine formation can be extended to the synthesis of larger macrocyclic systems. By reacting 3,7-dimethyl-5-oxooctanal with dihydrazides, such as succinic dihydrazide or adipic dihydrazide, macrocyclic bis-hydrazones can be prepared. nih.gov These reactions typically involve the condensation of the two carbonyl groups of the oxo-aldehyde with the two hydrazide functionalities of the linker molecule.

Table 2: Examples of Dihydrazides for Macrocycle Synthesis

| Dihydrazide | Structure |

| Oxalic dihydrazide | H₂NNHCOCONHNH₂ |

| Malonic dihydrazide | H₂NNHCOCH₂CONHNH₂ |

| Succinic dihydrazide | H₂NNHCO(CH₂)₂CONHNH₂ |

| Adipic dihydrazide | H₂NNHCO(CH₂)₄CONHNH₂ |

The size of the resulting macrocycle can be controlled by the length of the dihydrazide linker. These macrocyclic compounds are of interest for their potential applications in host-guest chemistry and as ligands for metal ions. Furthermore, the reaction of 3,7-dimethyl-5-oxooctanal with various diamines can lead to the formation of imine-containing macrocycles. rsc.org

Incorporation as a Key Intermediate in Multi-Step Organic Synthesis

The versatile reactivity of 3,7-dimethyl-5-oxooctanal makes it a valuable intermediate in the total synthesis of more complex molecules, including natural products and their analogues.

The presence of a chiral center at the C3 position in 3,7-dimethyl-5-oxooctanal (derived from citronellal) offers a handle for stereocontrol in subsequent reactions. The stereochemistry at this center can influence the stereochemical outcome of reactions at the adjacent carbonyl groups.

For instance, in the reduction of the C5-keto group, the existing stereocenter at C3 can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting alcohol. This is a common strategy in asymmetric synthesis. Furthermore, stereoselective reactions can be performed on related molecules like citronellol, a precursor to 3,7-dimethyl-5-oxooctanal, to introduce new stereocenters with high control. For example, the MacMillan α-fluorination protocol has been used for the stereoselective fluorination of citronellal (B1669106), followed by reduction to the corresponding fluoroalcohols with high diastereoselectivity. nih.gov Similar strategies can be envisioned for the stereoselective functionalization of 3,7-dimethyl-5-oxooctanal.

The carbon skeleton of 3,7-dimethyl-5-oxooctanal is a common motif in a variety of natural products, particularly terpenoids. While direct total syntheses employing this specific oxo-aldehyde are not extensively documented, its structural features make it a plausible intermediate. For example, the total synthesis of natural products like 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide has been achieved from cis-geraniol, a closely related monoterpene. nih.gov The synthetic route involves oxidation steps that could potentially generate intermediates structurally similar to 3,7-dimethyl-5-oxooctanal.

The strategic placement of the carbonyl groups in 3,7-dimethyl-5-oxooctanal allows for a variety of carbon-carbon bond-forming reactions and functional group interconversions that are crucial in the assembly of complex natural product frameworks.

Theoretical and Computational Chemistry of 3,7 Dimethyl 5 Oxooctanal

Electronic Structure and Bonding Analysis

A foundational step in the computational investigation of 3,7-Dimethyl-5-oxooctanal would involve a thorough analysis of its electronic structure. This would typically be achieved using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. Key aspects to investigate would include the distribution of electron density, the nature of the chemical bonds, and the identification of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO would provide initial insights into the molecule's kinetic stability and chemical reactivity. Analysis of atomic charges and bond orders would further elucidate the polarity and strength of the covalent bonds within the molecule.

Conformational Analysis and Energetics through Computational Modeling

Due to the presence of multiple single bonds, 3,7-Dimethyl-5-oxooctanal can exist in numerous conformations. A detailed conformational analysis would be crucial to identify the most stable, low-energy structures. This is typically performed by systematically rotating dihedral angles and calculating the potential energy of the resulting conformers. The resulting potential energy surface would reveal the global minimum and other local minima, providing a picture of the molecule's preferred shapes. This information is vital as the conformation can significantly influence the molecule's reactivity and spectroscopic properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for mapping out the pathways of chemical reactions. For 3,7-Dimethyl-5-oxooctanal, this could involve studying its behavior in various organic reactions, such as aldol (B89426) condensations, oxidations, or reductions.

Computational Prediction of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. Computational methods can be employed to predict the stereochemical outcome of reactions involving 3,7-Dimethyl-5-oxooctanal. rsc.org By comparing the activation energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 3,7-Dimethyl-5-oxooctanal, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms.

Agreement between predicted and experimental spectra would provide confidence in the accuracy of the computational models used.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The academic contributions to the understanding of γ-ketoaldehydes, the class of compounds to which 3,7-dimethyl-5-oxooctanal belongs, have primarily focused on their synthesis and reactivity. Key findings have centered on the development of synthetic methodologies for 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis. These methods include the oxidation of γ-hydroxyketones and the coupling of various precursors.

Research has also highlighted the high reactivity of γ-ketoaldehydes, which can undergo a variety of transformations at both the aldehyde and ketone functionalities. This dual reactivity makes them versatile building blocks for the synthesis of complex molecules, including heterocyclic compounds.

Table 1: Summary of Key Research Findings for γ-Ketoaldehydes

| Research Area | Key Findings | Representative Compounds |

| Synthesis | Development of methods for the preparation of 1,4-dicarbonyls through oxidative cleavage of cyclobutane-1,2-diols and photocatalytic radical additions. rsc.orgacs.org | Various aliphatic and aromatic γ-ketoaldehydes. rsc.org |

| Reactivity | γ-Ketoaldehydes are highly reactive and can serve as precursors to various cyclic and acyclic compounds. They are known to rapidly adduct to lysine (B10760008) residues in proteins. nih.govnih.gov | Isoketals, Neuroketals. nih.govnih.gov |

| Biological Activity | Certain γ-ketoaldehydes are formed endogenously through lipid peroxidation and are implicated in cellular signaling and pathology. nih.govnih.govucl.ac.uk | Isolevuglandins. ucl.ac.uk |

Identification of Unexplored Reactivity and Synthetic Opportunities

A significant area for future investigation lies in the selective manipulation of the two carbonyl groups of 3,7-dimethyl-5-oxooctanal. Developing synthetic routes that can chemoselectively target either the aldehyde or the ketone would unlock a vast array of novel transformations and provide access to a wider range of derivatives.

Furthermore, the potential for intramolecular reactions, such as aldol (B89426) condensations to form five-membered rings, presents an exciting avenue for the synthesis of novel carbocyclic and heterocyclic structures. fiveable.me The stereochemical outcomes of such reactions, influenced by the chiral center at the 3-position, are also a key area for future study. The development of asymmetric synthetic methods to control the stereochemistry at this center would be a significant advancement.

Outlook on Potential Contributions to Advanced Organic Synthesis and Materials Design

The bifunctional nature of 3,7-dimethyl-5-oxooctanal makes it a promising candidate for applications in advanced organic synthesis and materials science. In synthesis, it can serve as a versatile building block for the construction of complex natural products and pharmaceutical agents that contain 1,4-dicarbonyl or related motifs. rsc.org

In the realm of materials design, oxoaldehydes are increasingly being explored for their role in the development of functional polymers. libretexts.org The aldehyde and ketone groups of 3,7-dimethyl-5-oxooctanal could be utilized for cross-linking polymer chains, leading to materials with tailored mechanical and thermal properties. Moreover, these functional groups can serve as handles for the post-polymerization modification of materials, allowing for the introduction of other functionalities and the creation of smart materials that respond to specific stimuli.

Emerging Methodologies and Interdisciplinary Approaches in Oxoaldehyde Chemistry

Recent years have seen the emergence of new methodologies in organic chemistry that could be applied to the study of 3,7-dimethyl-5-oxooctanal. Photocatalysis, for instance, has been shown to be a powerful tool for the synthesis of 1,4-dicarbonyl compounds under mild conditions. acs.orgacs.org The application of such methods to the synthesis of 3,7-dimethyl-5-oxooctanal and its derivatives could lead to more efficient and sustainable synthetic routes.

An interdisciplinary approach, combining synthetic chemistry with computational studies, will be crucial for advancing the understanding of oxoaldehyde chemistry. Theoretical calculations can provide valuable insights into the reactivity and spectroscopic properties of these molecules, guiding experimental design and accelerating the discovery of new reactions and applications. acs.org Furthermore, exploring the biological activity of 3,7-dimethyl-5-oxooctanal and related compounds, in collaboration with biochemists and pharmacologists, could reveal novel therapeutic applications. nih.govacs.org

Q & A

Q. What conditions maximize the shelf life of 3,7-Dimethyl-5-oxooctanal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。